(4-benzylpiperidin-1-yl)[5-(4-ethoxyphenyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
4-benzyl-1-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and an ethoxyphenyl group
Preparation Methods
The synthesis of 4-benzyl-1-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperidine typically involves multi-step organic reactions. The preparation begins with the formation of the pyrazole ring, followed by the introduction of the ethoxyphenyl group. The piperidine ring is then constructed, and the final step involves the coupling of the benzyl group to the piperidine ring. Common reagents used in these reactions include hydrazines, ethyl bromoacetate, and benzyl bromide. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-benzyl-1-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which can form carbon-carbon bonds between the pyrazole ring and other aromatic systems.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[5-(4-ethoxyphenyl)-2H-pyrazole-3-carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .
Comparison with Similar Compounds
Similar compounds include other piperidine and pyrazole derivatives, such as:
- 4-benzyl-1-[5-(4-methoxyphenyl)-2H-pyrazole-3-carbonyl]piperidine
- 4-benzyl-1-[5-(4-chlorophenyl)-2H-pyrazole-3-carbonyl]piperidine
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity
Properties
Molecular Formula |
C24H27N3O2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C24H27N3O2/c1-2-29-21-10-8-20(9-11-21)22-17-23(26-25-22)24(28)27-14-12-19(13-15-27)16-18-6-4-3-5-7-18/h3-11,17,19H,2,12-16H2,1H3,(H,25,26) |
InChI Key |
ZZSIBFSGKRLTCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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